molecular formula C15H17NO4 B5180455 2-[(1-BENZOFURAN-2-YL)FORMAMIDO]HEXANOIC ACID

2-[(1-BENZOFURAN-2-YL)FORMAMIDO]HEXANOIC ACID

Cat. No.: B5180455
M. Wt: 275.30 g/mol
InChI Key: IBJAOOKWNSYEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Benzofuran-2-yl)formamido]hexanoic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The structure of this compound consists of a benzofuran ring attached to a formamido group and a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex benzofuran ring systems with high yield and fewer side reactions .

Industrial Production Methods

Industrial production of 2-[(1-Benzofuran-2-yl)formamido]hexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzofuran-2-yl)formamido]hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzofuran ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

2-[(1-Benzofuran-2-yl)formamido]hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-Benzofuran-2-yl)formamido]hexanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The formamido group and hexanoic acid chain may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid
  • 2-[(1-Benzofuran-2-yl)formamido]acetic acid

Uniqueness

2-[(1-Benzofuran-2-yl)formamido]hexanoic acid is unique due to its specific structure, which combines the benzofuran ring with a formamido group and a hexanoic acid chain

Properties

IUPAC Name

2-(1-benzofuran-2-carbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-7-11(15(18)19)16-14(17)13-9-10-6-4-5-8-12(10)20-13/h4-6,8-9,11H,2-3,7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJAOOKWNSYEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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